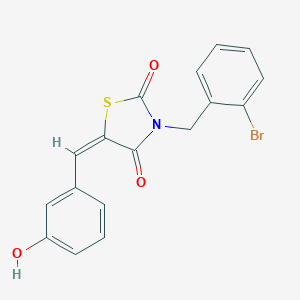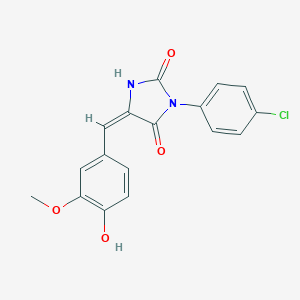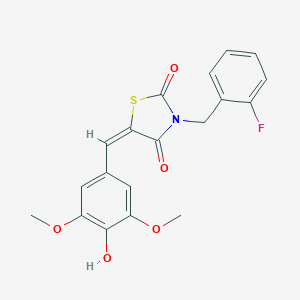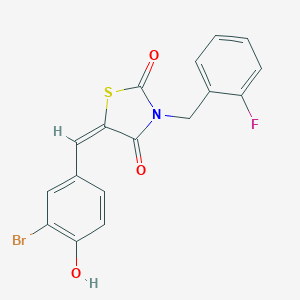
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Bromo-Substituted Thiazolidinedione, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs, which are known for their insulin-sensitizing properties. In
Mecanismo De Acción
The exact mechanism of action of (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, decreased inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione has several biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease inflammation. In addition, it has been shown to improve lipid metabolism, reduce oxidative stress, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione in lab experiments is its ability to activate PPAR-γ, which makes it a useful tool for studying the role of this nuclear receptor in various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the investigation of its potential use in the treatment of neurological disorders. Further studies are also needed to fully understand the mechanism of action and the long-term effects of this compound.
Métodos De Síntesis
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 2-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to obtain the final product. Another method involves the reaction of 2-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazone in the presence of ethanol and acetic acid.
Aplicaciones Científicas De Investigación
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H12BrNO3S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(5E)-3-[(2-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-14-7-2-1-5-12(14)10-19-16(21)15(23-17(19)22)9-11-4-3-6-13(20)8-11/h1-9,20H,10H2/b15-9+ |
Clave InChI |
ZJXNQSOETGTXQM-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O)Br |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O)Br |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)


methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)